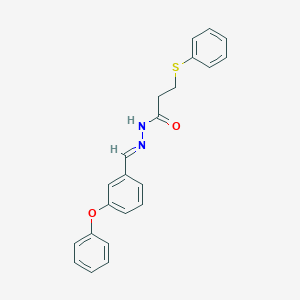
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide, also known as HMAH, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. HMAH belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group (C=O). In
作用机制
The mechanism of action of 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. Inflammation is mediated by various signaling pathways such as NF-κB and MAPK, and this compound has been shown to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In animal models, this compound has been shown to reduce inflammation and improve various physiological parameters such as blood glucose levels and lipid profiles.
实验室实验的优点和局限性
One of the advantages of 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. This compound has also been shown to have good stability and solubility properties, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research on 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide. One direction is to further explore its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the discovery of new targets for drug development. Additionally, the development of new analogs of this compound with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
合成方法
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide can be synthesized by the condensation reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-hydroxyacetohydrazide in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting compound is then purified by recrystallization from a suitable solvent.
科学研究应用
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Inflammation is a key factor in many diseases, and this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its antibacterial and antifungal properties.
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
2-hydroxy-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-16-9-3-2-7(4-8(9)14)5-11-12-10(15)6-13/h2-5,13-14H,6H2,1H3,(H,12,15)/b11-5+ |
InChI 键 |
FQAXVRMVGIIZKO-VZUCSPMQSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CO)O |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CO)O |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)



![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)